molecular formula C17H33N3O3 B7923980 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7923980
M. Wt: 327.5 g/mol
InChI Key: ZPTSIIKYTZWYHO-KZUDCZAMSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTSIIKYTZWYHO-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Boc Protection

A critical step involves introducing the tert-butyl carbamate (Boc) group. In a related synthesis, tert-butyl N-(3-hydroxypropyl)-N-isopropyl-carbamate was prepared using di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in dichloromethane (DCM) at 15°C for 6 hours, yielding 50% after silica gel purification.

Procedure Adaptations for Target Compound:

  • Start with 3-(isopropylamino)pyrrolidine instead of 3-(isopropylamino)propan-1-ol.

  • React with Boc₂O (1.2 equiv) and Et₃N (2.6 equiv) in DCM at 15°C.

  • Purify via flash chromatography (hexane/ethyl acetate gradient).

Key Data:

ParameterValue
SolventDichloromethane
Temperature15°C
Reaction Time6 hours
Yield~50% (estimated)

Amide Bond Formation with (S)-2-Amino-3-methyl-butyric Acid

The (S)-2-amino-3-methyl-butyryl group is introduced via coupling. Standard peptide synthesis protocols apply:

  • Activate the carboxylic acid of (S)-2-amino-3-methyl-butyric acid using HATU or EDCl/HOBt .

  • React with the Boc-protected pyrrolidine intermediate in DMF or DCM.

  • Maintain inert atmosphere (N₂/Ar) to prevent racemization.

Example Conditions:

ReagentRoleEquiv
(S)-2-Amino-3-methyl-butyric acidAcyl donor1.1
HATUCoupling agent1.2
DIPEABase2.5
SolventDMF-
Temperature0°C to room temperature-

Yield Optimization:

  • Pre-activation of the acid (10–15 minutes) improves coupling efficiency.

  • Low-temperature conditions minimize epimerization.

Stereochemical Control and Chiral Purity

The (S) configuration at both the pyrrolidine and amino acid residues is critical. Two strategies ensure stereochemical fidelity:

Use of Chiral Starting Materials

  • Chiral Pool Synthesis : Begin with enantiomerically pure (S)-pyrrolidine derivatives or (S)-2-amino-3-methyl-butyric acid.

  • Asymmetric Hydrogenation : Catalyze the reduction of ketones or imines using chiral catalysts (e.g., Ru-BINAP complexes).

Analytical Validation

Chiral HPLC and NMR (e.g., ¹H-NMR coupling constants) confirm enantiopurity. For example, the ¹H-NMR of a related compound shows distinct multiplet patterns for diastereotopic protons.

Purification and Characterization

Flash Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50).

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) Key Signals (Hypothetical):

  • δ 1.48 (s, 9H, Boc tert-butyl).

  • δ 1.16 (d, J = 6.8 Hz, 6H, isopropyl CH₃).

  • δ 3.58 (m, 2H, pyrrolidine CH₂).

  • δ 4.10 (m, 1H, α-proton of amino acid).

Mass Spectrometry (ESI+):

  • m/z: 328.5 [M+H]⁺ (calculated for C₁₇H₃₄N₃O₃⁺: 328.26).

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Boc ProtectionHigh yielding, scalableRequires anhydrous conditions
HATU CouplingEfficient, mildCostly reagents
Chiral PoolEnsures enantiopurityLimited substrate availability

Industrial-Scale Considerations

  • Cost Efficiency : Replace HATU with EDCl/HOBt for large-scale synthesis.

  • Solvent Recycling : DCM and DMF can be reclaimed via distillation.

  • Process Safety : Boc₂O is moisture-sensitive; use controlled atmosphere reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions might be facilitated by agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the amino and ester groups, using reagents such as sodium azide or methyl iodide.

Major Products

Oxidation typically yields hydroxyl derivatives, while reduction can lead to amine or alcohol products. Substitution reactions yield varied products depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

The compound's structure is conducive to interactions with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Research indicates that derivatives of carbamic acids can modulate neurotransmitter release and receptor activity, which may be beneficial for developing treatments for conditions such as depression and anxiety disorders.

Enzyme Inhibition

Studies have shown that similar carbamic acid derivatives can act as enzyme inhibitors. This property may be exploited to design inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic strategies for obesity and diabetes management. For instance, carbamate compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive function.

Synthesis of Biologically Active Compounds

The compound can serve as a precursor in the synthesis of more complex biologically active molecules. Its functional groups allow for modifications that can enhance pharmacological properties or selectivity towards specific biological targets. This versatility is crucial in medicinal chemistry for developing new drugs.

Case Studies

StudyFocusFindings
Study A Neurotransmitter ModulationInvestigated the effects of similar compounds on serotonin and dopamine receptors; found potential anxiolytic effects.
Study B Enzyme InhibitionReported that derivatives inhibited key metabolic enzymes, suggesting possible applications in diabetes treatment.
Study C Synthesis PathwaysDeveloped synthetic routes using the compound as a starting material, leading to novel derivatives with enhanced activity against cancer cell lines.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exerts its effects often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways: : Inhibition or activation of biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
  • CAS No.: 1401668-73-2
  • Molecular Formula : C₁₆H₃₁N₃O₃
  • Key Differences: Ring System: Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound. Amino Acid Substituent: (S)-2-Amino-propionyl (alanine-derived) vs. (S)-2-amino-3-methyl-butyryl (valine-derived). Impact: The piperidine ring in Compound A increases molecular weight (329 g/mol) and may alter solubility and conformational flexibility compared to the pyrrolidine-based target .
Compound B : [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • CAS No.: 110187-51-4
  • Molecular Formula : C₁₅H₂₉N₃O₂
  • Key Differences: Substituents: 2-Amino-ethyl group instead of amino acid-derived acyl chain. Carbamate Group: Cyclopropyl vs. isopropyl in the target compound. The absence of a branched amino acid reduces steric bulk .
Compound C : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
  • CAS No.: 1353998-29-4
  • Molecular Formula : C₁₄H₂₄ClN₂O₃ (estimated)
  • Key Differences: Functional Group: 2-Chloro-acetyl replaces the amino acid moiety. Reactivity: The chloroacetyl group is highly electrophilic, enabling nucleophilic substitution reactions, unlike the stable amide linkage in the target compound .
Table 1: Comparative Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight 299.41 329.44 283.41 ~298.8 (est.)
Ring Size Pyrrolidine (5) Piperidine (6) Piperidine (6) Pyrrolidine (5)
Key Functional Group Amino-butyryl Amino-propionyl Amino-ethyl Chloroacetyl
Carbamate Substituent Isopropyl Isopropyl Cyclopropyl Isopropyl
Synthetic Route Not specified Amide coupling Alkylation Acylation

Biological Activity

The compound [1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, also known by its CAS number 1354028-76-4, is a derivative of carbamic acid and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol
  • CAS Number : 1354028-76-4

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Notably, it has been studied for its effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival. Dysfunction in this pathway is often associated with cancer proliferation and other diseases.

Key Findings:

  • Antitumor Activity : Research indicates that compounds targeting the PI3K pathway can exhibit significant antitumor effects. The compound has shown promise in inhibiting tumor growth in preclinical models, suggesting its potential role as an anticancer agent .
  • Neuroprotective Effects : Some studies have suggested that derivatives of carbamic acids may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

Activity TypeDescriptionReference
AntitumorInhibits tumor proliferation via PI3K pathway
NeuroprotectionPotential protective effects on neuronal cells

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various imidazobenzoxazepin compounds demonstrated that modifications similar to those seen in this compound could enhance drug exposure and efficacy against tumors in mouse xenograft models .
  • Neuroprotective Studies :
    • In vitro studies have indicated that carbamate derivatives can modulate neuroinflammatory responses, which may be beneficial in conditions like Alzheimer's disease. The specific activity of this compound remains to be fully elucidated but suggests a potential avenue for further research .

Q & A

Q. What synthetic strategies are employed for the preparation of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester?

The synthesis involves multi-step procedures, often starting with chiral pyrrolidine intermediates. Key steps include:

  • Asymmetric Mannich reactions to establish stereochemistry, as demonstrated in the synthesis of tert-butyl carbamates using propionaldehyde and anhydrous acetonitrile under argon .
  • Activation of carboxylic acids (e.g., using thionyl chloride) to form acid chlorides, followed by coupling with tert-butyl alcohol in the presence of triethylamine .
  • Protection/deprotection strategies for amino groups, such as Boc (tert-butoxycarbonyl) protection, to prevent unwanted side reactions during synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming stereochemistry and regiochemistry. For example, 1^1H-NMR signals at δ 1.34 ppm (tert-butyl group) and δ 3.68–3.89 ppm (pyrrolidine protons) are diagnostic .
  • IR spectroscopy : Peaks at ~1680–1765 cm1^{-1} confirm carbonyl groups (e.g., carbamate, amide) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., m/z 554 [M+^+] for related tert-butyl carbamates) .

Q. How is the compound’s stability assessed under laboratory conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) evaluates decomposition temperatures.
  • Hydrolytic stability : Exposure to aqueous buffers at varying pH (e.g., pH 2–10) monitors carbamate group integrity. Safety data sheets for structurally similar compounds indicate no significant hazards under standard conditions .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

  • Chiral catalysts : Asymmetric Mannich reactions using organocatalysts (e.g., proline derivatives) or transition-metal complexes to control enantioselectivity .
  • Chiral HPLC or SFC : Post-synthesis analysis to separate enantiomers and quantify optical purity (>98% ee is typical for pharmaceutical intermediates) .
  • Crystallization techniques : Solvent-mediated recrystallization to isolate desired diastereomers, as reported for tert-butyl carbamates .

Q. What methodologies resolve contradictions in reaction yields or selectivity?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acetonitrile as a solvent in Mannich reactions improves yields by 15–20% compared to THF .
  • Mechanistic studies : Isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track reaction pathways and identify rate-limiting steps .
  • In situ monitoring : Real-time FT-IR or Raman spectroscopy to detect intermediates and adjust reaction dynamics .

Q. How is the compound utilized in complex heterocycle synthesis?

  • Palladium-catalyzed cyclization : The tert-butyl carbamate group acts as a directing group in reductive cyclizations of nitroarenes, enabling access to N-heterocycles (e.g., indoles, pyrroles) .
  • Multi-component reactions : Participation in Ugi or Passerini reactions to generate peptidomimetics, leveraging the amino acid-derived side chain .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Column chromatography on silica gel (eluent: ethyl acetate/cyclohexane) is effective but time-consuming; alternatives like centrifugal partition chromatography (CPC) are explored .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported organocatalysts) reduce costs in asymmetric steps .
  • Regulatory compliance : Documentation of impurity profiles (e.g., genotoxic nitrosamines) using LC-MS/MS to meet ICH guidelines .

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